molecular formula C7H12N2O4 B14683843 N-Acetyl-D-alanylglycine CAS No. 34385-72-3

N-Acetyl-D-alanylglycine

Cat. No.: B14683843
CAS No.: 34385-72-3
M. Wt: 188.18 g/mol
InChI Key: OJEZODIGGOJWJW-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-D-alanylglycine is a dipeptide compound composed of N-acetyl-D-alanine and glycine Dipeptides are molecules consisting of two amino acids linked by a single peptide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-D-alanylglycine typically involves the following steps:

    Protection of Amino Groups: The amino groups of D-alanine and glycine are protected using suitable protecting groups to prevent unwanted side reactions.

    Coupling Reaction: The protected D-alanine is acetylated to form N-acetyl-D-alanine. This is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups are removed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D-alanylglycine can undergo several types of chemical reactions, including:

    Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.

    Oxidation and Reduction: The acetyl group can be oxidized or reduced under specific conditions, altering the compound’s properties.

    Substitution Reactions: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis.

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Hydrolysis: D-alanine and glycine.

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced derivatives of this compound.

    Substitution: Substituted derivatives of this compound.

Scientific Research Applications

N-Acetyl-D-alanylglycine has several scientific research applications, including:

    Biochemistry: It is used as a model compound to study peptide bond formation and hydrolysis.

    Materials Science: It is used in the synthesis of peptide-based materials with unique properties.

    Biotechnology: It is used in the development of biosensors and other biotechnological applications.

Mechanism of Action

The mechanism of action of N-Acetyl-D-alanylglycine involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be recognized and processed by enzymes involved in peptide metabolism. The acetyl group may also play a role in modulating the compound’s activity by influencing its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-D-glucosamine: A monosaccharide derivative with applications in biochemistry and medicine.

    N-Acetyl-D-alanine: A single amino acid derivative with similar acetylation.

    N-Acetyl-D-glycine: Another single amino acid derivative with acetylation.

Uniqueness

N-Acetyl-D-alanylglycine is unique due to its dipeptide structure, which allows it to exhibit properties distinct from single amino acid derivatives. Its combination of N-acetyl-D-alanine and glycine provides a unique set of chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

34385-72-3

Molecular Formula

C7H12N2O4

Molecular Weight

188.18 g/mol

IUPAC Name

2-[[(2R)-2-acetamidopropanoyl]amino]acetic acid

InChI

InChI=1S/C7H12N2O4/c1-4(9-5(2)10)7(13)8-3-6(11)12/h4H,3H2,1-2H3,(H,8,13)(H,9,10)(H,11,12)/t4-/m1/s1

InChI Key

OJEZODIGGOJWJW-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C(=O)NCC(=O)O)NC(=O)C

Canonical SMILES

CC(C(=O)NCC(=O)O)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.